Cas no 144003-49-6 (methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate structure
144003-49-6 structure
商品名:methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
CAS番号:144003-49-6
MF:C21H20O4
メガワット:336.381106376648
CID:4599899

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 化学的及び物理的性質

名前と識別子

    • methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
    • インチ: 1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3
    • InChIKey: RPPVDQKYAZQTQN-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(C=CC=C2OCC2=CC=CC=C2)=C(CCO)C=C1C(OC)=O

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00905765-1g
Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
144003-49-6 90%
1g
¥4193.0 2023-04-01
A2B Chem LLC
AI86593-10mg
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
144003-49-6 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI86593-500mg
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
144003-49-6 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI86593-1mg
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
144003-49-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI86593-5mg
methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
144003-49-6 >90%
5mg
$214.00 2024-04-20

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 関連文献

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoateに関する追加情報

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate: A Comprehensive Overview

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate, identified by the CAS Registry Number 144003-49-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular structure, which includes a naphthoate backbone with specific substituents that confer unique chemical and biological properties. Recent advancements in synthetic chemistry and bioactivity studies have shed light on its potential applications, making it a focal point for researchers worldwide.

The molecular structure of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate comprises a naphthoate ring system with two key substituents: a benzyloxy group at the 8-position and a hydroxyethyl group at the 4-position. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity. The benzyloxy group introduces electronic effects that can influence the compound's interaction with biological systems, while the hydroxyethyl group adds hydrophilic properties, enhancing its potential for solubility in aqueous environments.

Recent studies have explored the synthesis of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for further research. The compound's synthesis is particularly notable for its use of environmentally friendly reagents and conditions, aligning with current trends toward sustainable chemical processes.

In terms of applications, methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate has shown promise in several areas. In pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with bioactive molecules. Additionally, its unique optical properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has also highlighted its role as a precursor in the synthesis of more complex molecules with therapeutic potential.

The biological activity of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate has been a subject of intense study. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, suggesting potential applications in cancer therapy and inflammation management. Furthermore, its hydrophilic nature enables it to cross cellular membranes efficiently, enhancing its bioavailability and efficacy.

From an environmental perspective, the degradation pathways of methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate have been examined under various conditions. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. This characteristic is particularly advantageous for industrial applications where eco-friendliness is a priority.

In conclusion, methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate, with its unique structure and versatile properties, represents a valuable addition to the arsenal of compounds available for scientific exploration. Its synthesis methods, biological activities, and environmental compatibility make it a subject of continued interest across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities in drug development, materials science, and sustainable chemistry.

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